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Compound of Interest

Compound Name: Butyl cyclopropanesulfonate

Cat. No.: B028796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the predicted spectroscopic data

for Butyl cyclopropanesulfonate (CAS No. 83635-12-5). Due to the limited availability of

experimental spectra in public databases, this document presents predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of

its chemical structure and known spectroscopic values for its constituent functional groups.

This guide also outlines standard experimental protocols for obtaining such data and is

intended to serve as a valuable resource for researchers working with or synthesizing this

compound.

Introduction
Butyl cyclopropanesulfonate is an organic compound with the chemical formula C₇H₁₄O₃S. It

features a cyclopropyl ring attached to a sulfonyl group, which is in turn ester-linked to a butyl

chain. This structure suggests its potential utility as a reactive intermediate in organic

synthesis, particularly in reactions where the cyclopropanesulfonyl group can act as a leaving

group or the butyl chain can be modified. Accurate spectroscopic characterization is crucial for

confirming the identity and purity of this compound in any research or development setting.

This guide provides an in-depth prediction of its spectroscopic signature.
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The following tables summarize the predicted spectroscopic data for Butyl
cyclopropanesulfonate. These predictions are derived from established chemical shift and

absorption frequency ranges for the cyclopropyl, n-butyl, and sulfonate ester functional groups.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Protons
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Integration

H-a 0.94 Triplet (t) 7.4 3H

H-b 1.45 Sextet 7.5 2H

H-c 1.75 Quintet 7.6 2H

H-d 4.20 Triplet (t) 6.6 2H

H-e 2.50 Multiplet (m) - 1H

H-f 1.05 Multiplet (m) - 2H

H-g 0.95 Multiplet (m) - 2H

Structure for ¹H NMR Assignments:

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b028796?utm_src=pdf-body
https://www.benchchem.com/product/b028796?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Predicted Chemical Shift (δ, ppm)

C-1 13.6

C-2 18.8

C-3 31.2

C-4 70.0

C-5 33.0

C-6, C-7 7.5

Structure for ¹³C NMR Assignments:

2.2. Infrared (IR) Spectroscopy

Predicted Absorption
Range (cm⁻¹)

Vibration Type Functional Group

3080 - 3000 C-H Stretch Cyclopropyl

2960 - 2850 C-H Stretch Butyl (alkyl)

1370 - 1350 Asymmetric S=O Stretch Sulfonate

1180 - 1160 Symmetric S=O Stretch Sulfonate

1000 - 950 S-O-C Stretch Sulfonate Ester

1465 C-H Bend Butyl (alkyl)

2.3. Mass Spectrometry (MS)
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m/z Predicted Identity Notes

178 [M]⁺
Molecular ion (low abundance

expected)

123 [M - C₄H₉]⁺ Loss of the butyl radical

122 [M - C₄H₁₀]⁺ Loss of butane

105 [C₃H₅SO₂]⁺ Cyclopropanesulfonyl cation

57 [C₄H₉]⁺
Butyl cation (base peak

potential)

41 [C₃H₅]⁺
Cyclopropyl cation or allyl

cation

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a liquid

sample such as Butyl cyclopropanesulfonate.

3.1. NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of Butyl cyclopropanesulfonate in

0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard. Transfer the solution to a 5 mm NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover a range of -1 to 10 ppm.

Use a 30-degree pulse width.

Set the relaxation delay to 1.0 seconds.

Acquire 16 scans.
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Process the data with an exponential line broadening of 0.3 Hz.

¹³C NMR Acquisition:

Set the spectral width to cover a range of 0 to 220 ppm.

Use a proton-decoupled pulse sequence.

Set the relaxation delay to 2.0 seconds.

Acquire a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

Process the data with an exponential line broadening of 1.0 Hz.

3.2. IR Spectroscopy

Sample Preparation: Place a small drop of neat Butyl cyclopropanesulfonate between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the clean salt plates.

Mount the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add 16 scans to improve the signal-to-noise ratio.

The final spectrum should be presented in terms of transmittance or absorbance.

3.3. Mass Spectrometry

Sample Preparation: Prepare a dilute solution of Butyl cyclopropanesulfonate
(approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
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Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, coupled

to a Gas Chromatograph (GC) for sample introduction.

GC-MS Acquisition:

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

Use a suitable capillary column (e.g., DB-5ms) and a temperature program designed to

elute the compound.

The mass spectrometer should be set to scan a mass range of m/z 35 to 300.

The EI source should be operated at a standard ionization energy of 70 eV.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized chemical compound.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.
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[https://www.benchchem.com/product/b028796#spectroscopic-data-of-butyl-
cyclopropanesulfonate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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